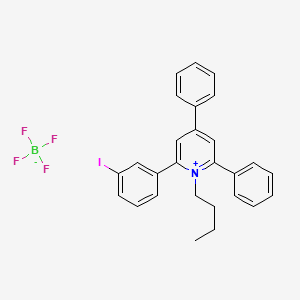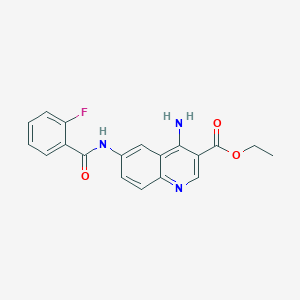
Ethyl 4-amino-6-(2-fluorobenzamido)quinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinolines are important compounds due to their variety of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry . They are characterized by a double-ring structure that contains a benzene ring fused to pyridine at two adjacent carbon atoms .
Synthesis Analysis
Quinolines can be synthesized using various methods such as the Skraup, Doebner, Doebner Miller, Pfitzinger, Gauld Jacobs, Riehm, Combes, Conard-Limpach, and Povarov reactions . Recent advances have focused on greener and more sustainable chemical processes, including synthesis by microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis, and photocatalytic synthesis (UV radiation) .Molecular Structure Analysis
The molecular structure of quinolines is characterized by a benzene ring fused to a pyridine ring. The position of the nitrogen atom and other substituents can vary, leading to a wide variety of quinoline derivatives .Chemical Reactions Analysis
Quinolines participate in both electrophilic and nucleophilic substitution reactions . They can also undergo various transformations such as nitration, bromination, and oxidation reactions .Physical And Chemical Properties Analysis
Quinoline is a colorless hygroscopic liquid with a strong odor. It is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents .科学的研究の応用
Fluorescence and Biochemical Applications
Quinoline derivatives, including structures related to Ethyl 4-amino-6-(2-fluorobenzamido)quinoline-3-carboxylate, are known for their efficient fluorescence properties. These compounds are utilized in biochemistry and medicine for studying various biological systems, including DNA. Their potential as antioxidants and radioprotectors highlights their significance in developing sensitive and selective compounds for biological applications (Aleksanyan & Hambardzumyan, 2013).
Antibacterial Activity
The compound's derivatives have been explored for their antibacterial activities. Novel classes of quinolones, including fluoro-substituted analogs, demonstrate promising antibacterial properties against various Gram-positive and Gram-negative bacterial strains. These findings are supported by molecular docking studies, validating the compounds' potential in addressing antibacterial resistance (Kumar et al., 2014).
Photodiode and Optical Applications
Ethyl 3-amino-2-cyano-6-hydroxy-7, 12-dioxo-2, 7, 12, 12a-tetrahydro-1H-benzo[g]pyrimido[1, 2-a]quinoline-5-carboxylate, a structurally related compound, has been synthesized for optical applications. Its unique optical properties and the ability to form high-quality thin films through thermal evaporation techniques make it suitable for organic photodiode manufacturing. The spectral dependence of its refractive index and its remarkable optical behavior underscore its potential in optoelectronic device fabrication (Elkanzi et al., 2020).
Antimicrobial and Tuberculosis Treatment
Research into pyrrolo[1,2-a]quinoline derivatives, which share structural similarities with Ethyl 4-amino-6-(2-fluorobenzamido)quinoline-3-carboxylate, reveals their effectiveness in antimycobacterial properties against tuberculosis (TB), including multi-drug-resistant strains. These findings, supported by molecular target identification and docking studies, suggest the compounds' valuable contributions to developing new TB therapies (Venugopala et al., 2020).
将来の方向性
特性
IUPAC Name |
ethyl 4-amino-6-[(2-fluorobenzoyl)amino]quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O3/c1-2-26-19(25)14-10-22-16-8-7-11(9-13(16)17(14)21)23-18(24)12-5-3-4-6-15(12)20/h3-10H,2H2,1H3,(H2,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISVAGYQUGRWEOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1N)NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-amino-6-(2-fluorobenzamido)quinoline-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2819062.png)
![3-(3,4-Dimethylphenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2819063.png)
![6-(3-Methoxyphenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2819064.png)
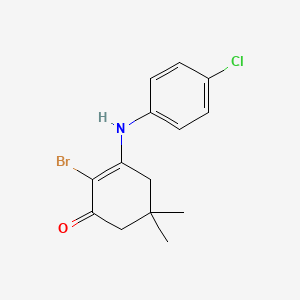
![(E)-{1-[2-(4-fluorophenyl)cyclopropyl]ethylidene}({2-[3-(trifluoromethyl)phenoxy]ethoxy})amine](/img/structure/B2819069.png)
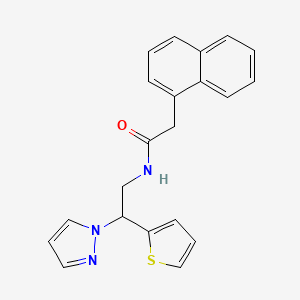
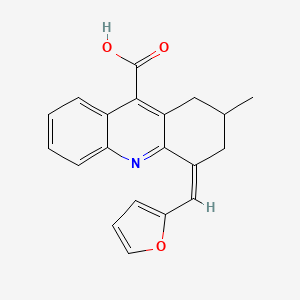
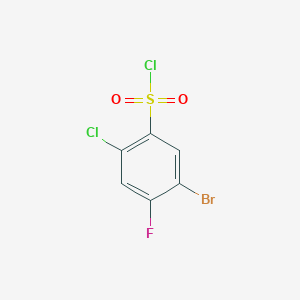
![N-(3,4-dimethylphenyl)-2-(7-(((4-methoxyphenyl)amino)methyl)-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)acetamide](/img/structure/B2819076.png)

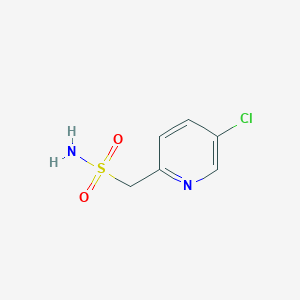
![4-((4-methylbenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2819082.png)
